

Application Note & Protocol: Masking Iron Interference in Nickel Analysis with Tartaric Acid

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Compound of Interest

Compound Name: Dimethylglyoxime

Cat. No.: B8815664

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Introduction

The accurate determination of nickel is crucial in various fields, including metallurgy, materials science, and drug development. However, the presence of iron, a common element in many sample matrices, can significantly interfere with common analytical methods for nickel, such as spectrophotometry using **dimethylglyoxime** (DMG). This interference arises from the precipitation of iron hydroxides under the alkaline conditions required for the formation of the nickel-DMG complex. This application note provides a detailed protocol for the use of tartaric acid as a masking agent to prevent iron interference in nickel analysis. Tartaric acid forms a stable, soluble complex with iron, preventing its precipitation and allowing for the selective and accurate quantification of nickel.^{[1][2][3]}

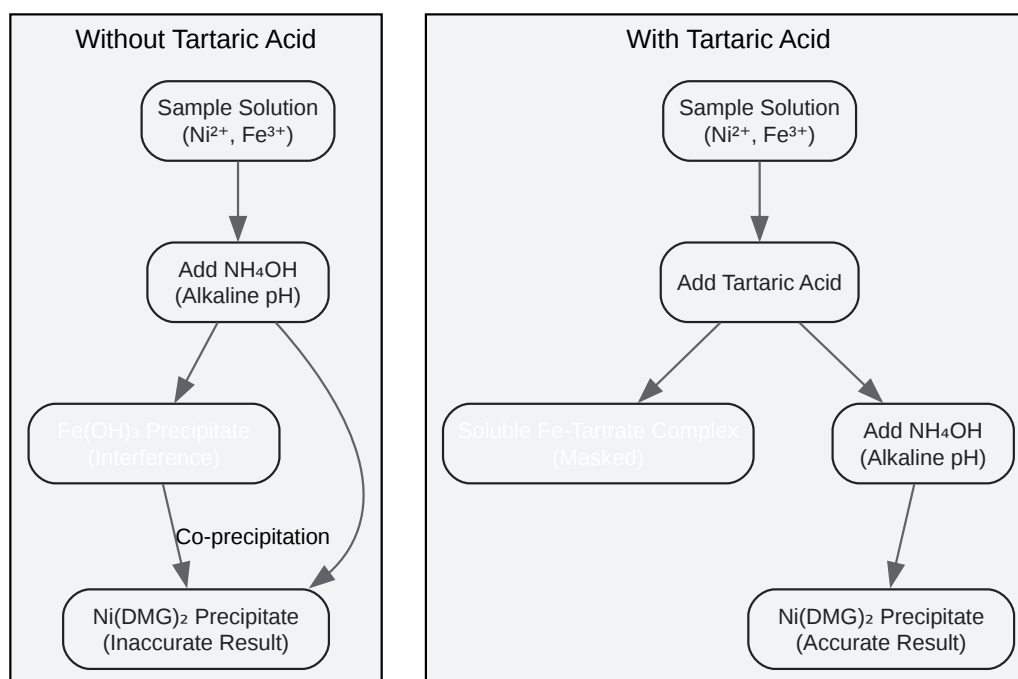
Principle of Interference and Masking

In ammoniacal solutions, which are necessary for the precipitation of the nickel-**dimethylglyoxime** complex, iron (III) ions will precipitate as ferric hydroxide ($\text{Fe}(\text{OH})_3$). This gelatinous precipitate can co-precipitate nickel, leading to inaccurate and lower-than-expected results for nickel concentration.

Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$) is a carboxylic acid that acts as a chelating agent. When added to a solution containing iron ions, it forms a stable, water-soluble complex with the iron. This masking process effectively sequesters the iron ions, preventing them from reacting with the hydroxide ions when the solution is made alkaline. The nickel ions, however, remain free to

react with **dimethylglyoxime** to form the characteristic bright red precipitate, which can then be quantified gravimetrically or spectrophotometrically.[1][3]

Chemical Principle of Masking Iron with Tartaric Acid



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Caption: Masking of Iron (Fe^{3+}) by Tartaric Acid.

Quantitative Data Summary

The following table summarizes typical concentrations and ratios of reagents used in the prevention of iron interference in nickel analysis with tartaric acid, based on established protocols.

Parameter	Value/Range	Reference
Sample Volume	250 mL	[3]
Tartaric Acid	2 grams	[3]
Ammonium Chloride	5 - 10 mL of 10% solution	[3]
Dimethylglyoxime	1% solution in alcohol	[3][4]
pH for Ni-DMG flotation	9 - 12	[2]

Note: The amount of tartaric acid may need to be adjusted based on the expected concentration of iron in the sample.

Experimental Protocol: Spectrophotometric Determination of Nickel

This protocol details the steps for the spectrophotometric determination of nickel in a sample containing iron, using tartaric acid as a masking agent and **dimethylglyoxime** (DMG) as the chromogenic reagent.

4.1. Reagents and Solutions

- **Standard Nickel Solution (100 ppm):** Dissolve 0.4479 g of nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water and dilute to 1 L.
- **Tartaric Acid Solution (10% w/v):** Dissolve 10 g of tartaric acid in 100 mL of deionized water.
- **Ammonium Hydroxide (1:1 v/v):** Mix equal volumes of concentrated ammonium hydroxide and deionized water.
- **Dimethylglyoxime Solution (1% w/v in ethanol):** Dissolve 1 g of **dimethylglyoxime** in 100 mL of 95% ethanol.[4]
- **Oxidizing Agent:** Saturated bromine water or a potassium persulfate solution.
- **Ammonium Chloride Solution (10% w/v):** Dissolve 10 g of ammonium chloride in 100 mL of deionized water.[3]

4.2. Sample Preparation

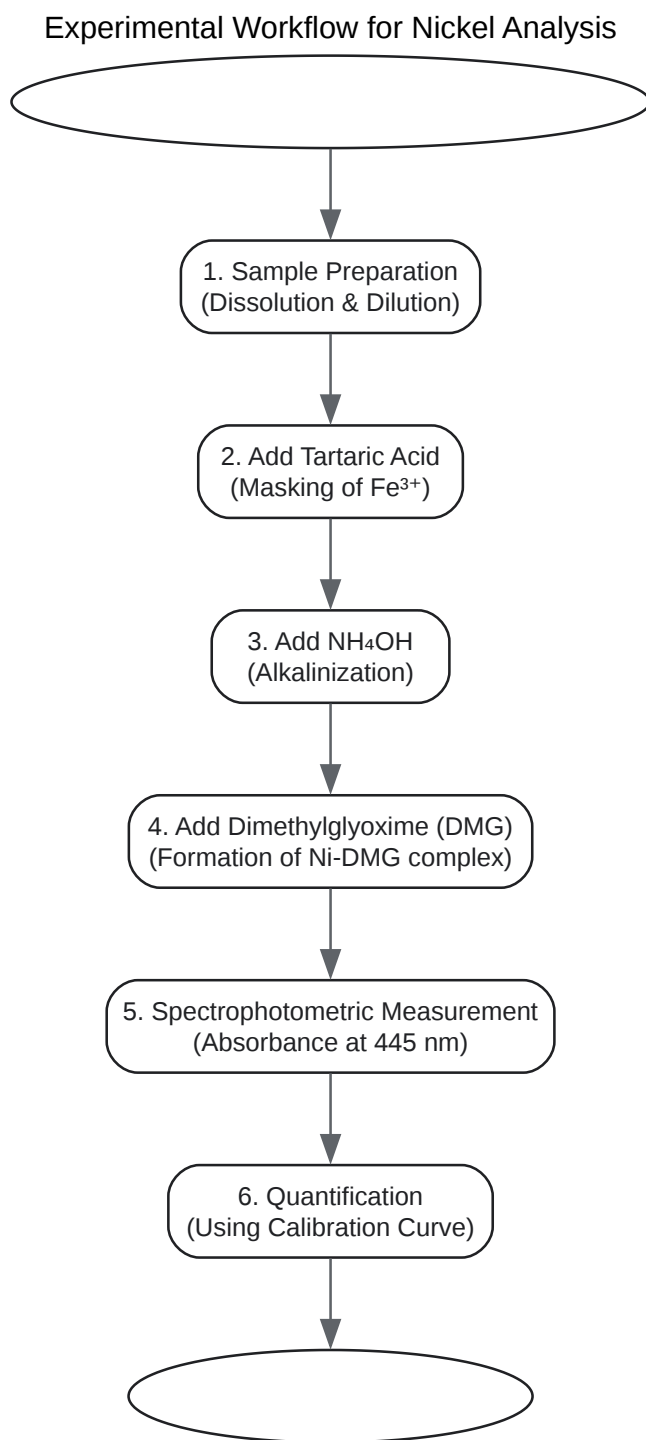
- Accurately weigh a portion of the sample expected to contain between 0.1 and 1 mg of nickel and transfer it to a 250 mL beaker.
- Dissolve the sample in an appropriate acid mixture (e.g., nitric acid and hydrochloric acid).
- Gently heat the solution to aid dissolution and then evaporate to near dryness to remove excess acid.
- Cool the residue and dissolve it in a small amount of dilute hydrochloric acid.
- Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

4.3. Procedure

- Pipette an aliquot of the prepared sample solution into a 100 mL beaker.
- Add 5 mL of the 10% tartaric acid solution to the beaker and mix well.
- Add 5-10 mL of the 10% ammonium chloride solution.[\[3\]](#)
- Add a few drops of an indicator (e.g., litmus paper or a pH meter) and carefully add 1:1 ammonium hydroxide until the solution is slightly alkaline. The solution should remain clear, though a deep red color may appear if a large amount of iron is present.[\[3\]](#)
- Add a few drops of the oxidizing agent (e.g., bromine water) until a faint yellow color persists.
- Add 2 mL of the 1% **dimethylglyoxime** solution and mix. A red-colored complex will form.
- Transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
- Allow the color to develop for 15-20 minutes.
- Measure the absorbance of the solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.[\[2\]](#)

4.4. Calibration Curve

- Prepare a series of standard solutions containing known concentrations of nickel (e.g., 0, 1, 2, 5, 10 ppm) from the 100 ppm standard nickel solution.
- Treat each standard solution according to the procedure described in section 4.3.
- Plot a graph of absorbance versus nickel concentration.
- Determine the concentration of nickel in the sample by comparing its absorbance to the calibration curve.

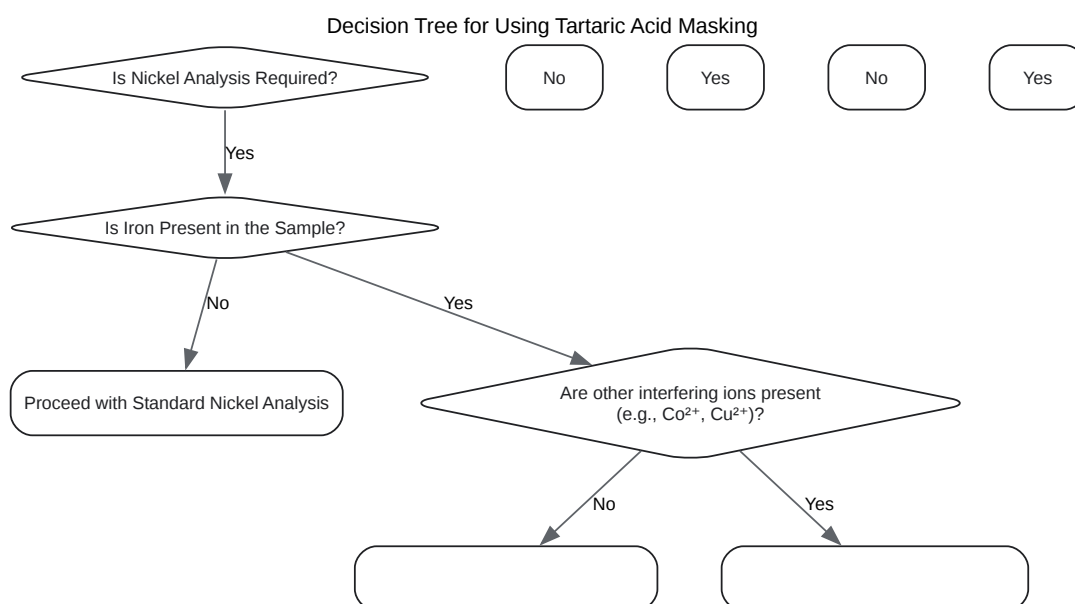


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Caption: Workflow for Nickel Analysis with Iron Interference.

Logical Decision-Making for Method Application

The use of tartaric acid for masking iron is a robust method, but its application depends on the sample matrix. The following diagram outlines the decision-making process for employing this protocol.



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